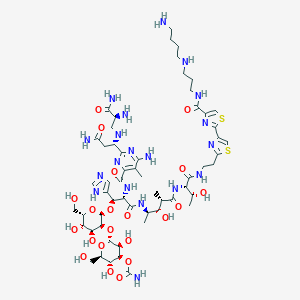
ブレオマイシンA5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ブレオマイシンA5は、ピンヤンマイシンとしても知られており、グリコペプチド系抗生物質のブレオマイシンファミリーに属しています。1969年に中国浙江省平陽県で発見され、その後、1978年に中国食品医薬品監督管理局によって臨床使用が承認されました。 This compoundは、主に抗がん剤として使用され、精巣癌、卵巣癌、子宮頸癌、頭頸部癌、食道癌、甲状腺癌、リンパ腫など、さまざまな種類の癌の治療に効果があります .
科学的研究の応用
Bleomycin A5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an anticancer agent to treat various malignancies. In biology, it is used to study DNA damage and repair mechanisms due to its ability to induce DNA strand breaks. In chemistry, it serves as a model compound for studying metal ion chelation and radical formation. Additionally, bleomycin A5 is used in industry for the production of other bleomycin derivatives and related compounds .
作用機序
ブレオマイシンA5の主な作用機序は、DNA鎖切断の誘導です。this compoundは、主に鉄などの金属イオンをキレートして、酸素と反応してスーパーオキシドとヒドロキシルラジカルを生成する擬似酵素を形成します。これらのラジカルは、DNAに酸化的な損傷を与え、単鎖および二重鎖の切断を引き起こします。DNAの損傷は、最終的に細胞のアポトーシスをもたらします。 This compoundの分子標的は、DNAと、DNA修復および複製に関与するさまざまな細胞酵素です .
生化学分析
Biochemical Properties
Bleomycin A5 is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . Once inside, it exhibits anticancer activities by producing DNA breaks, leading to cell death .
Cellular Effects
Bleomycin A5 has significant effects on various types of cells and cellular processes. It stimulates downstream apoptosis by increasing cysteine-aspartic acid protease-3 (caspase-3) activity, tumor protein 53 (p53) production, and transforming growth factor beta 1 (TGF-beta 1) formation . These proteins induce apoptosis directly or indirectly by halting cell growth .
Molecular Mechanism
The molecular mechanism of action of Bleomycin A5 involves its ability to produce DNA breaks . This leads to cell death, thereby exerting its anticancer effects .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors
Transport and Distribution
Bleomycin A5 is transported and distributed within cells and tissues through transporters or endocytosis receptors
準備方法
ブレオマイシンA5は、通常、Streptomyces verticillus菌を用いた発酵によって製造されます。発酵プロセスには、菌を栄養豊富な培地で培養し、その後、化合物を抽出および精製する工程が含まれます。 精製プロセスでは、クロマトグラフィー法を用いて、this compoundを他の関連化合物から分離することがよくあります .
化学反応の分析
ブレオマイシンA5は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。重要な反応の1つは、主に鉄などの金属イオンのキレート化であり、これにより、酸素と反応してスーパーオキシドとヒドロキシルラジカルを生成する擬似酵素が生成されます。 これらのラジカルは、this compoundのDNA切断活性の原因となります . これらの反応で使用される一般的な試薬には、金属イオンと酸素があり、形成される主な生成物は、鎖の切断によるDNA断片です .
科学研究の応用
This compoundは、化学、生物学、医学、産業の分野において、幅広い科学研究の応用範囲を持っています。医学では、さまざまな悪性腫瘍を治療するための抗がん剤として使用されます。生物学では、DNA鎖切断を誘導する能力により、DNA損傷と修復メカニズムの研究に使用されます。化学では、金属イオンのキレート化とラジカル形成の研究のためのモデル化合物として役立ちます。 さらに、this compoundは、産業において、他のブレオマイシン誘導体および関連化合物の製造に使用されています .
類似化合物との比較
ブレオマイシンA5は、ブレオマイシンA2やブレオマイシンB2などの他の化合物を含むブレオマイシンファミリーの一部です。これらの化合物は、類似の化学構造を共有していますが、側鎖と特定の生物学的活性は異なります。ブレオマイシンA2とB2は、臨床現場で使用されるブレオマイシン混合物の主要な成分です。this compoundは、中国での特定の使用と、細胞への取り込みと細胞毒性を影響する独自の側鎖構造が特徴です。 他の類似の化合物には、フレオマイシンとゼオシンがあり、これらもDNA切断活性を有するグリコペプチド系抗生物質です .
This compoundのユニークな特性と応用は、科学研究と臨床現場の両方において、それを貴重な化合物にしています。DNA損傷を誘導する能力と、抗がん剤としての有効性は、医学分野におけるその重要性を示しています。
特性
CAS番号 |
11116-32-8 |
|---|---|
分子式 |
C57H89N19O21S2 |
分子量 |
1440.6 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25?,26+,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 |
InChIキー |
QYOAUOAXCQAEMW-CHULVIKSSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
異性体SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
正規SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
Key on ui other cas no. |
11116-32-8 |
関連するCAS |
55658-47-4 (hydrochloride) |
同義語 |
leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















